GS-9191

Descripción general

Descripción

GS-9191 es un compuesto novedoso conocido por sus potentes actividades antiproliferativas y antitumorvirales. Es un doble profármaco del análogo nucleotídico 9-(2-fosfonometoxietil)guanina, diseñado para permear la piel y ser metabolizado al análogo activo de nucleósido trifosfato en la capa epitelial . Este compuesto ha demostrado un potencial significativo en el tratamiento de lesiones inducidas por el virus del papiloma humano .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

GS-9191 se sintetiza a través de una serie de reacciones químicas a partir de 9-(2-fosfonometoxietil)guanina. La síntesis implica la formación de un profármaco bis-amida, lo que mejora su capacidad para penetrar la piel . La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan completamente en la literatura pública.

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso normalmente incluye pasos como la purificación, cristalización y control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

GS-9191 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión a su forma activa a través de procesos metabólicos.

Reducción: No se ha informado comúnmente para este compuesto.

Sustitución: Implica el reemplazo de grupos funcionales durante su síntesis.

Reactivos y Condiciones Comunes

Oxidación: Oxidación enzimática en la capa epitelial.

Sustitución: Se utilizan varios disolventes orgánicos y catalizadores durante la síntesis.

Principales Productos Formados

El principal producto formado a partir de la activación metabólica de this compound es el análogo activo de nucleósido trifosfato, que inhibe la ADN polimerasa alfa y beta .

Aplicaciones Científicas De Investigación

Efficacy in HPV-Related Conditions

GS-9191 has shown promising results in various studies concerning its efficacy against HPV-related lesions:

- In Vitro Studies : In vitro analyses demonstrated that this compound exhibited significant antiproliferative effects on HPV-positive cell lines with effective concentrations (EC50) as low as 0.03 nM . The compound was less potent against non-HPV-infected and primary cells .

- Animal Models : In a cottontail rabbit papillomavirus model, topical application of this compound resulted in a dose-dependent reduction in papilloma lesion size, with complete cures observed at a concentration of 0.1% .

- Clinical Trials : A Phase II double-blind, placebo-controlled study indicated that this compound was well tolerated and demonstrated statistically superior efficacy compared to placebo in treating external genital warts . These findings suggest that this compound could be a viable treatment option for skin conditions characterized by excessive cellular proliferation.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal important insights into its activation and distribution:

- Cellular Uptake : this compound has been shown to interact with human organic anion transporter 1 (hOAT1), which may facilitate its uptake into cells. However, it was noted that the cytotoxicity of this compound did not correlate with the levels of hOAT1 expression in certain cell lines .

- Role of Cathepsin A : Research indicates that Cathepsin A plays a role in the intracellular activation of this compound. Knockdown experiments demonstrated that reduced Cathepsin A levels led to decreased accumulation of this compound metabolites, suggesting that this step is crucial for effective drug metabolism .

Summary of Research Findings

| Study Type | Key Findings |

|---|---|

| In Vitro Studies | Effective against HPV-positive cells (EC50 as low as 0.03 nM) |

| Animal Model | Significant reduction in papilloma size; complete cure at 0.1% concentration |

| Clinical Trials | Phase II study showed superior efficacy compared to placebo for external genital warts |

| Mechanism | Inhibits DNA polymerases; induces apoptosis through DNA chain termination |

| Pharmacokinetics | Interacts with hOAT1; metabolism influenced by Cathepsin A |

Mecanismo De Acción

GS-9191 ejerce sus efectos a través del siguiente mecanismo:

Comparación Con Compuestos Similares

Compuestos Similares

9-(2-fosfonometoxietil)guanina (PMEG): El compuesto madre de GS-9191, conocido por su actividad antiproliferativa pero con mayor toxicidad.

N6-ciclopropil-2,6-diaminopurina (cPrPMEDAP): Otro compuesto relacionado con propiedades antivirales similares.

Singularidad

This compound es único debido a su diseño de doble profármaco, que mejora su permeabilidad cutánea y reduce la toxicidad en comparación con sus compuestos madre. Esto lo convierte en un candidato prometedor para tratamientos tópicos de lesiones virales .

Actividad Biológica

GS-9191 is a novel topical prodrug designed for the treatment of human papillomavirus (HPV) infections, particularly external genital warts. Its biological activity is primarily attributed to its metabolism into the active nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG), which exhibits potent antiviral and antiproliferative effects against HPV-transformed cells. This article explores the detailed biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.

This compound functions as a double prodrug that is metabolized intracellularly to cPrPMEDAP and subsequently to PMEG. The active metabolite, PMEG diphosphate (PMEG-DP), acts as a potent inhibitor of DNA polymerases α, δ, and ε, which are crucial for DNA replication in both host cells and HPV . The inhibition occurs because PMEG-DP lacks the necessary 3′ hydroxyl group for DNA chain elongation, effectively terminating DNA synthesis in infected cells and leading to apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound is significantly more potent than its parent compound PMEG and its intermediate cPrPMEDAP in inhibiting the growth of HPV-positive cell lines. The effective concentrations required to inhibit 50% of cell growth (EC50 values) were reported as follows:

| Compound | EC50 (nM) |

|---|---|

| This compound | 0.03 |

| cPrPMEDAP | 207 |

| PMEG | 284 |

These results indicate that this compound is particularly effective against HPV-infected cells while showing reduced potency in non-HPV-infected primary cells (EC50 values ranging from 1 to 15 nM) .

In Vivo Studies

In animal models, specifically the cottontail rabbit papillomavirus (CRPV) model, topical application of this compound resulted in a dose-dependent reduction in papilloma size. Complete cures were observed at a concentration of 0.1% . Moreover, no systemic toxicity was noted during these studies, further supporting its safety profile for topical use .

Clinical Trials

This compound has undergone several clinical trials assessing its efficacy and safety for treating external genital warts. A Phase 2 study concluded that this compound was well tolerated and demonstrated statistically superior efficacy compared to placebo treatments . The results suggest that this compound could be a viable option for managing conditions characterized by excessive cellular proliferation due to HPV infection.

Case Study: Efficacy in HPV Treatment

A clinical trial involving multiple patients with external genital warts treated with this compound showed promising results. Patients were administered topical this compound over a specified duration, with follow-up assessments indicating significant reductions in wart size and number compared to baseline measurements.

Case Study: Safety Profile Assessment

In another study focusing on safety, patients receiving this compound reported minimal adverse effects, primarily localized skin irritation. This aligns with findings from preclinical studies indicating a favorable safety profile devoid of systemic toxicity .

Propiedades

Número CAS |

859209-84-0 |

|---|---|

Fórmula molecular |

C37H51N8O6P |

Peso molecular |

734.8 g/mol |

Nombre IUPAC |

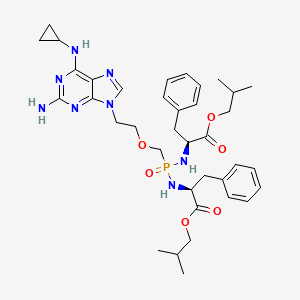

2-methylpropyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-(2-methylpropoxy)-1-oxo-3-phenylpropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C37H51N8O6P/c1-25(2)21-50-35(46)30(19-27-11-7-5-8-12-27)43-52(48,44-31(36(47)51-22-26(3)4)20-28-13-9-6-10-14-28)24-49-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31H,15-22,24H2,1-4H3,(H2,43,44,48)(H3,38,40,41,42)/t30-,31-/m0/s1 |

Clave InChI |

YTMOQFAFGKLYIW-CONSDPRKSA-N |

SMILES |

CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |

SMILES isomérico |

CC(C)COC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)N[C@@H](CC5=CC=CC=C5)C(=O)OCC(C)C |

SMILES canónico |

CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GS-9191; GS 9191; GS9191; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.